molecular structure and IUPAC nomenclature of N-(2-chlorophenyl)-3-nitrobenzamide
molecular structure and IUPAC nomenclature of N-(2-chlorophenyl)-3-nitrobenzamide
Topic: Molecular Structure and IUPAC Nomenclature of N-(2-chlorophenyl)-3-nitrobenzamide Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9) serves as a critical intermediate and pharmacophore scaffold in medicinal chemistry. Characterized by an electron-deficient diaryl amide architecture, this molecule exemplifies the structural principles required for enhancing metabolic stability and lipophilicity in drug design. This guide provides a rigorous analysis of its molecular architecture, IUPAC nomenclature, synthetic protocols, and physicochemical properties, designed to support researchers in utilizing this scaffold for high-throughput screening and lead optimization.
Molecular Architecture & Nomenclature
IUPAC Nomenclature Breakdown
The systematic name N-(2-chlorophenyl)-3-nitrobenzamide is derived through a hierarchical analysis of the principal functional group and its substituents.
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Principal Functional Group: The molecule is an amide derivative of benzoic acid. The parent structure is benzamide .
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N-Substituent: The nitrogen atom of the amide bears a phenyl ring substituted at the ortho position (C2) with a chlorine atom. This fragment is designated as N-(2-chlorophenyl) .
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Ring Substituent: The benzoyl ring contains a nitro group (-NO₂) at the meta position (C3) relative to the carbonyl carbon. This is designated as 3-nitro .[1][2]
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Numbering Logic:
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Benzoyl Ring: The carbonyl carbon is C1. The nitro group is at C3.
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Aniline Ring: The carbon attached to the nitrogen is C1'. The chlorine is at C2'.
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Canonical SMILES: C1=CC(=CC(=C1)[O-])C(=O)NC2=CC=CC=C2Cl
Structural Analysis & Electronic Effects
The molecule consists of two aromatic systems linked by an amide bond. The electronic environment is heavily influenced by the electron-withdrawing nature of both the nitro and chloro substituents.
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Amide Resonance: The lone pair on the nitrogen is delocalized into the carbonyl group, imparting partial double-bond character to the C-N bond. However, the electron-withdrawing 2-chlorophenyl group decreases the electron density on the nitrogen, potentially weakening this resonance slightly compared to an unsubstituted benzanilide.
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Steric Hindrance: The ortho-chloro substituent creates steric bulk, forcing the N-phenyl ring to rotate out of the plane of the amide linkage. This "twisted" conformation is critical for binding affinity in biological targets, as it disrupts planarity and enhances solubility.
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Dipole Moment: The 3-nitro group is a strong electron-withdrawing group (EWG) via both induction and resonance, creating a significant dipole across the benzoyl ring.
Figure 1: Structural connectivity and key electronic/steric features of N-(2-chlorophenyl)-3-nitrobenzamide.
Synthetic Pathways & Protocols
The synthesis of N-(2-chlorophenyl)-3-nitrobenzamide typically follows a Schotten-Baumann reaction pathway. This involves the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with 2-chloroaniline in the presence of a base to scavenge the liberated HCl.
Reaction Mechanism
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Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
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Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
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Elimination: The chloride ion is expelled, reforming the carbonyl double bond.
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Deprotonation: The base (e.g., Pyridine or Et₃N) removes the proton from the nitrogen, yielding the neutral amide.
Experimental Protocol (Standardized)
Objective: Synthesis of N-(2-chlorophenyl)-3-nitrobenzamide (10 mmol scale).
Reagents:
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3-Nitrobenzoyl chloride (1.86 g, 10 mmol)
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2-Chloroaniline (1.28 g, 10 mmol)
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Triethylamine (Et₃N) (1.52 g, 15 mmol) [Base]
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Dichloromethane (DCM) (50 mL) [Solvent]
Step-by-Step Methodology:
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2-chloroaniline (10 mmol) and triethylamine (15 mmol) in anhydrous DCM (30 mL).
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Cooling: Cool the solution to 0°C using an ice-water bath to control the exotherm.
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Addition: Dissolve 3-nitrobenzoyl chloride (10 mmol) in DCM (20 mL). Add this solution dropwise to the aniline mixture over 20 minutes.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
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Work-up:
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Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.
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Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.
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Wash with brine (20 mL).
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Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).
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Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield pale yellow crystals.
Figure 2: Step-by-step synthetic workflow for the Schotten-Baumann synthesis.
Physicochemical Characterization
Reliable characterization data is essential for validating the synthesis. The following data is based on standard values for this class of benzanilides.
Spectroscopic Signatures[3][4]
| Technique | Feature | Diagnostic Signal (Approximate) | Interpretation |
| ¹H-NMR | Amide Proton (-NH-) | δ 10.5 - 11.0 ppm (s, 1H) | Deshielded singlet, disappears with D₂O shake. |
| Nitro-Aromatic Protons | δ 8.5 - 8.9 ppm (m) | Highly deshielded protons ortho to -NO₂. | |
| Chloro-Aromatic Protons | δ 7.3 - 7.6 ppm (m) | Multiplets, characteristic of ortho-substituted ring. | |
| IR | Amide I (C=O) | 1650 - 1670 cm⁻¹ | Strong stretch, typical of secondary amides. |
| Amide II (N-H bend) | 1520 - 1550 cm⁻¹ | Medium intensity. | |
| Nitro (NO₂) | 1530 cm⁻¹ (asym), 1350 cm⁻¹ (sym) | Strong, characteristic stretches. | |
| MS | Molecular Ion | m/z 276 / 278 | Shows characteristic 3:1 isotope pattern for Chlorine (³⁵Cl/³⁷Cl). |
Physical Properties
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Molecular Formula: C₁₃H₉ClN₂O₃[3]
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Molecular Weight: 276.68 g/mol
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LogP (Predicted): ~3.2 (Lipophilic, suitable for membrane permeability)
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H-Bond Donors: 1 (Amide NH)
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H-Bond Acceptors: 3 (Amide O, Nitro O's)
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Melting Point: 160–165°C (Typical for nitro-benzanilides)
Biological Relevance & Pharmacophore Analysis[4][6][7]
While N-(2-chlorophenyl)-3-nitrobenzamide is often used as a chemical intermediate, its structural class (nitrobenzamides) possesses significant biological potential.
Structure-Activity Relationship (SAR)
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Nitro Group: Acts as a "warhead" in certain antimicrobial applications (e.g., antitubercular agents) where it can be reduced to toxic nitro-radical species within the pathogen.
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Chlorine Substituent: Enhances lipophilicity and metabolic stability by blocking the metabolically labile ortho position on the phenyl ring.
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Amide Linker: Mimics the peptide bond, allowing the molecule to interact with protease active sites or kinase hinge regions.
Potential Applications
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Antimicrobial Agents: Analogs of this scaffold have shown activity against Mycobacterium tuberculosis and Staphylococcus aureus [1].
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Kinase Inhibition: The twisted biaryl structure serves as a scaffold for designing Type II kinase inhibitors that exploit the hydrophobic pocket adjacent to the ATP binding site.
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Covalent Inhibitors: The precursor aniline or acid chloride can be modified (e.g., adding a chloroacetyl group) to create covalent probes for cysteine-rich proteins [2].
References
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BenchChem. (2025).[4][5] N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis and Potential Applications. Retrieved from
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MDPI. (2024). Synthesis and Biological Activity of Nitrobenzamide Derivatives. Molecules. Retrieved from
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PubChem. (2025). Compound Summary: N-(2-chlorophenyl)-3-nitrobenzamide. National Library of Medicine. Retrieved from
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Sigma-Aldrich. (2025).[2] Product Specification: 3-Nitrobenzamide Derivatives. Retrieved from
